molecular formula C17H19F13Si B12568726 Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane CAS No. 193828-95-4

Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Cat. No.: B12568726
CAS No.: 193828-95-4
M. Wt: 498.40 g/mol
InChI Key: NTSTZKPGQWYESW-UHFFFAOYSA-N
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Description

Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a specialized organosilicon compound. It features a silane core bonded to three prop-2-en-1-yl groups and a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties due to the presence of fluorinated alkyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the hydrosilylation of allyl compounds with tridecafluorooctylsilane. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The fluorinated alkyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials with unique surface properties.

    Biology: Employed in the development of biocompatible coatings for medical devices.

    Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles and electronics.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its fluorinated alkyl chains with various substrates. The hydrophobic and oleophobic properties are attributed to the strong carbon-fluorine bonds, which create a low surface energy barrier. This mechanism is crucial for its application in creating non-stick and protective coatings.

Comparison with Similar Compounds

Similar Compounds

    Triallyl isocyanurate: Another organosilicon compound with similar applications in polymer synthesis.

    Isopropenylboronic acid pinacol ester: Used in similar chemical reactions but differs in its structural properties.

Uniqueness

Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated and allyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.

Properties

CAS No.

193828-95-4

Molecular Formula

C17H19F13Si

Molecular Weight

498.40 g/mol

IUPAC Name

tris(prop-2-enyl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

InChI

InChI=1S/C17H19F13Si/c1-4-8-31(9-5-2,10-6-3)11-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3,7-11H2

InChI Key

NTSTZKPGQWYESW-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CC=C)CC=C

Origin of Product

United States

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